5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
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Overview
Description
5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a complex organic compound that features a benzodioxole ring, a chlorophenyl sulfonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Sulfonylation: The chlorophenyl sulfonyl group is introduced through the reaction of the pyrazole derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution are common.
Major Products
Oxidation: Products may include various oxidized derivatives of the benzodioxole ring.
Reduction: The major product would be the corresponding sulfide derivative.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-benzodioxol-5-yl)-1H-pyrazole: Lacks the sulfonyl group, which may affect its reactivity and applications.
1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole: Lacks the benzodioxole ring, potentially altering its chemical properties and uses.
Uniqueness
The presence of both the benzodioxole ring and the chlorophenyl sulfonyl group in 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole makes it unique, providing a combination of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-12-2-4-13(5-3-12)24(20,21)19-14(7-8-18-19)11-1-6-15-16(9-11)23-10-22-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUCVNOPWSTULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NN3S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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